KPT-6566: A Technical Guide to its Discovery and Synthesis
KPT-6566: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-6566 has emerged as a significant small molecule inhibitor with dual activity against Stromal Antigen (STAG) 1/2 and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). Its discovery through high-throughput screening and subsequent characterization have revealed a potent anti-cancer agent that induces DNA damage and apoptosis, and sensitizes cancer cells to other DNA damage response inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis process, and mechanism of action of KPT-6566, intended for professionals in the field of drug development and cancer research.
Discovery of KPT-6566
KPT-6566 was identified as a dual inhibitor of STAG1 and STAG2 through a fluorescence polarization (FP)-based high-throughput screening.[1] This methodology is a powerful tool for identifying small molecule inhibitors of protein-protein and protein-DNA interactions. Subsequent biochemical and biophysical analyses confirmed that KPT-6566 directly binds to STAG1 and STAG2, thereby disrupting their critical interactions with SCC1 and double-stranded DNA.[1]
Beyond its activity on the cohesin complex, KPT-6566 was also identified as a potent, covalent inhibitor of PIN1.[2][3] PIN1 is a key regulator of numerous signaling pathways implicated in cancer. KPT-6566 covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[2][3]
Synthesis Process
While a detailed, step-by-step synthesis protocol for KPT-6566 is not extensively publicly documented, the chemical structure and nomenclature provide insight into its synthesis. The systematic name for KPT-6566 is {2-[(4-(4-tert-butylbenzenesulfonamido)-1-oxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid} .
A plausible synthetic route, based on related compounds, would likely involve a multi-step process. A key step would be the sulfenylation of a 1,4-naphthoquinone derivative, followed by the introduction of the acetic acid moiety. The synthesis would conclude with the formation of the sulfonamide bond. Purification of the final product is reportedly achieved through silica gel column chromatography, with confirmation of the structure by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]
Quantitative Data
The following tables summarize the available quantitative data for KPT-6566, providing a comparative overview of its activity across different targets and cell lines.
| Target | Parameter | Value | Reference |
| PIN1 PPIase domain | IC50 | 640 nM | [5] |
| PIN1 PPIase domain | Ki | 625.2 nM | [5] |
| Cell Line | Assay | Parameter | Value | Reference |
| P19 (embryonal carcinoma) | Cell Viability | IC50 | 7.24 µM | |
| NCCIT (embryonal carcinoma) | Cell Viability | IC50 | 4.65 µM | |
| HeLa (cervical cancer) | Sensitization to Olaparib | Synergistic Effect | Observed | [1] |
| HepG2 (liver cancer) | Sensitization to Olaparib | Synergistic Effect | Observed | [1] |
| HeLa (cervical cancer) | Sensitization to UMI-77 | Synergistic Effect | Observed | [1] |
| HepG2 (liver cancer) | Sensitization to UMI-77 | Synergistic Effect | Observed | [1] |
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of KPT-6566 are not fully available in the public domain. However, based on standard laboratory practices and the available literature, representative protocols are provided below.
Fluorescence Polarization (FP)-Based High-Throughput Screening (Representative Protocol)
This protocol outlines a general procedure for an FP-based assay to screen for inhibitors of protein-DNA interaction, similar to the one used to identify KPT-6566 as a STAG1/2 inhibitor.
Objective: To identify small molecules that disrupt the interaction between a target protein (e.g., STAG1/2) and a fluorescently labeled DNA probe.
Materials:
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Target protein (e.g., purified recombinant STAG1 or STAG2)
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Fluorescently labeled double-stranded DNA probe
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Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
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Small molecule library
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384-well black, low-volume microplates
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Plate reader capable of measuring fluorescence polarization
Procedure:
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Assay Optimization: Determine the optimal concentrations of the target protein and fluorescent DNA probe to achieve a stable and significant FP signal.
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Compound Preparation: Prepare a library of small molecules at a desired screening concentration in a suitable solvent (e.g., DMSO).
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Assay Reaction: a. In each well of the microplate, add the assay buffer. b. Add the small molecule from the library. c. Add the target protein and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for potential binding. d. Add the fluorescently labeled DNA probe.
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Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
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Measurement: Measure the fluorescence polarization of each well using a plate reader.
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Data Analysis: a. Controls: Include wells with only the DNA probe (low polarization) and wells with the DNA probe and target protein without any inhibitor (high polarization). b. Calculate the percentage of inhibition for each compound. c. Identify "hits" as compounds that cause a significant decrease in fluorescence polarization.
Metaphase Chromosome Spread Assay (Representative Protocol)
This protocol describes a general method to visualize chromosomes and assess chromosomal damage, as was done to evaluate the effect of KPT-6566.[1]
Objective: To assess the effect of KPT-6566 on chromosome integrity and segregation.
Materials:
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Cancer cell line (e.g., HeLa)
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Cell culture medium and supplements
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KPT-6566
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Colcemid solution
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Hypotonic solution (e.g., 0.075 M KCl)
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Fixative (e.g., 3:1 methanol:acetic acid)
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Microscope slides
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Staining solution (e.g., Giemsa or DAPI)
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Microscope with imaging system
Procedure:
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Cell Culture and Treatment: a. Culture cells to approximately 70-80% confluency. b. Treat cells with KPT-6566 at various concentrations for a specified duration.
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Metaphase Arrest: Add Colcemid to the culture medium to arrest cells in metaphase. Incubate for an appropriate time.
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Cell Harvest: a. Collect the cells by trypsinization. b. Centrifuge the cell suspension to obtain a cell pellet.
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Hypotonic Treatment: a. Resuspend the cell pellet in a pre-warmed hypotonic solution. b. Incubate at 37°C to swell the cells.
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Fixation: a. Centrifuge the cells and resuspend the pellet in freshly prepared cold fixative. b. Repeat the fixation step multiple times.
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Slide Preparation: a. Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height to spread the chromosomes. b. Allow the slides to air dry.
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Staining and Visualization: a. Stain the slides with a suitable chromosome stain. b. Mount the slides and visualize the chromosomes under a microscope.
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Analysis: Analyze the metaphase spreads for chromosomal aberrations, such as premature chromosome separation and DNA damage.
Signaling Pathways and Mechanism of Action
KPT-6566 exerts its anti-cancer effects through multiple mechanisms, primarily by targeting the cohesin complex and the PIN1-regulated signaling pathways.
Inhibition of STAG1/2 and DNA Damage
By inhibiting STAG1 and STAG2, KPT-6566 disrupts the cohesin complex, which is essential for proper chromosome segregation during mitosis. This leads to premature chromosome separation and the accumulation of double-strand DNA breaks.[1] The impairment of DNA damage repair pathways by KPT-6566 sensitizes cancer cells to inhibitors of Poly (ADP-ribose) polymerase (PARP) and non-homologous end joining (NHEJ).[1]
Inhibition of PIN1 and Downstream Signaling
KPT-6566's inhibition of PIN1 has profound effects on multiple oncogenic signaling pathways. PIN1 regulates the stability and activity of key proteins involved in cell cycle progression and survival, such as Cyclin D1 and the transcription factor c-Jun. By inhibiting PIN1, KPT-6566 can lead to the downregulation of these critical oncogenic drivers.
The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. While direct evidence of KPT-6566's impact on this pathway is still emerging, PIN1 is known to regulate β-catenin stability. Therefore, inhibition of PIN1 by KPT-6566 could potentially modulate Wnt/β-catenin signaling.
Conclusion
KPT-6566 is a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to target both the cohesin complex and the PIN1 signaling pathways makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This technical guide has summarized the key aspects of its discovery and synthesis, providing a foundation for researchers and drug development professionals to build upon. Further investigation into its detailed synthesis, specific experimental protocols, and the full spectrum of its biological activities will be crucial for realizing its therapeutic potential.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 5. chembk.com [chembk.com]
